molecular formula C9H14Cl3NO B12573630 5-Methylhex-2-en-1-yl 2,2,2-trichloroethanimidate CAS No. 611182-32-2

5-Methylhex-2-en-1-yl 2,2,2-trichloroethanimidate

Cat. No.: B12573630
CAS No.: 611182-32-2
M. Wt: 258.6 g/mol
InChI Key: BSIAYCYRRIMLSR-UHFFFAOYSA-N
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Description

5-Methylhex-2-en-1-yl 2,2,2-trichloroethanimidate is a halogenated imidate derivative characterized by a trichloroethanimidate group (-N=C(O)CCl₃) attached to a 5-methylhex-2-en-1-yl chain. This compound is primarily utilized in organic synthesis, particularly in glycosylation and nucleophilic substitution reactions, owing to its stability and reactivity as a leaving group. Its structure combines an unsaturated hydrocarbon chain with a highly electrophilic trichloroethanimidate moiety, enabling selective bond formation in complex molecular architectures .

Properties

CAS No.

611182-32-2

Molecular Formula

C9H14Cl3NO

Molecular Weight

258.6 g/mol

IUPAC Name

5-methylhex-2-enyl 2,2,2-trichloroethanimidate

InChI

InChI=1S/C9H14Cl3NO/c1-7(2)5-3-4-6-14-8(13)9(10,11)12/h3-4,7,13H,5-6H2,1-2H3

InChI Key

BSIAYCYRRIMLSR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC=CCOC(=N)C(Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylhex-2-en-1-yl 2,2,2-trichloroethanimidate typically involves the reaction of 5-Methylhex-2-en-1-ol with 2,2,2-trichloroethanimidic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

5-Methylhex-2-en-1-yl 2,2,2-trichloroethanimidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

5-Methylhex-2-en-1-yl 2,2,2-trichloroethanimidate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce the trichloroethanimidate group into various molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methylhex-2-en-1-yl 2,2,2-trichloroethanimidate involves its interaction with molecular targets through its trichloroethanimidate group. This group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved in these interactions are complex and depend on the specific context of its use .

Comparison with Similar Compounds

2,2,2-Trichloroethanol

  • Structure: A simple alcohol with a trichloromethyl group (-CCl₃) attached to an ethanol backbone.
  • Properties: Physical State: Liquid at room temperature, colorless to slightly yellow . Reactivity: Less electrophilic than trichloroethanimidates; primarily acts as a solvent or intermediate in esterification.
  • Key Difference: The absence of the imidate group (-N=C(O)-) in trichloroethanol reduces its utility in glycosylation or peptide coupling reactions .

b-D-Lactosyltrichloroacetimidate Heptaacetate

  • Structure : A glycosyl trichloroacetimidate with acetyl-protected sugar moieties.
  • Properties :
    • Reactivity : Highly effective in glycosidic bond formation due to the electron-withdrawing trichloroacetimidate group.
    • Applications : Critical in synthesizing oligosaccharides for drug development, including cancer and neurodegenerative disease therapeutics .
  • Key Difference : The sugar backbone and acetyl protection enhance stereochemical control during synthesis, unlike the simpler alkenyl chain in 5-methylhex-2-en-1-yl derivatives .

2,2,2-Trifluoroethanol (TFE)

  • Structure : Fluorinated analog with a -CF₃ group instead of -CCl₃.
  • Properties :
    • Solubility : Miscible with water and organic solvents, unlike hydrophobic trichloroethanimidates.
    • Reactivity : Stabilizes α-helical structures in proteins and acts as a co-solvent in biophysical studies.
  • Key Difference : Fluorine’s electronegativity and smaller atomic radius reduce TFE’s leaving-group ability compared to trichloroethanimidates, limiting its use in synthetic chemistry .

DDT (1,1’-(2,2,2-Trichloroethylidene)bis[4-chlorobenzene])

  • Structure : A chlorinated hydrocarbon with a trichloroethylidene core.
  • Properties :
    • Toxicity : Banned due to environmental persistence and bioaccumulation.
    • Applications : Formerly used as an insecticide; structurally distinct from imidates.
  • Key Difference: DDT’s aromatic and non-polar structure contrasts with the polar, reactive imidate group in 5-methylhex-2-en-1-yl derivatives .

Data Table: Comparative Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility Key Applications
5-Methylhex-2-en-1-yl 2,2,2-trichloroethanimidate C₉H₁₂Cl₃NO ~268.5 180–200 (est.) Organic solvents Organic synthesis, glycosylation
2,2,2-Trichloroethanol C₂H₃Cl₃O 149.4 151 Water, ethanol Pharmaceuticals, solvents
b-D-Lactosyltrichloroacetimidate heptaacetate C₃₂H₄₄Cl₃NO₁₉ 949.0 Decomposes DMSO, DMF Glycosylation in drug development
2,2,2-Trifluoroethanol C₂H₃F₃O 100.0 78–80 Water, ether Protein stabilization, solvents
DDT C₁₄H₉Cl₅ 354.5 260 (dec.) Lipophilic media Banned insecticide

Research Findings and Functional Insights

  • Reactivity: Trichloroethanimidates exhibit superior leaving-group ability compared to trichloroethanol or TFE, enabling efficient nucleophilic substitutions .
  • Solvent Effects : Unlike TFE, which stabilizes protein conformations via hydrogen-bond disruption , trichloroethanimidates are inert in aqueous media, favoring anhydrous reaction conditions.
  • Toxicity : While DDT is banned due to ecological risks , trichloroethanimidates are handled under controlled industrial hygiene protocols , emphasizing their safer synthetic utility.

Biological Activity

5-Methylhex-2-en-1-yl 2,2,2-trichloroethanimidate (CAS No. 611182-32-2) is a synthetic compound characterized by its unique trichloroethanimidate group attached to a methylhexenyl chain. This compound is gaining attention for its potential biological activities and applications in various fields including organic synthesis, medicinal chemistry, and agricultural science.

Chemical Structure and Properties

The molecular formula of 5-Methylhex-2-en-1-yl 2,2,2-trichloroethanimidate is C9H14Cl3NOC_9H_{14}Cl_3NO, with a molecular weight of approximately 258.6 g/mol. Its structure allows for diverse chemical reactivity, making it a valuable compound in research.

PropertyValue
CAS Number 611182-32-2
Molecular Formula C9H14Cl3NO
Molecular Weight 258.6 g/mol
IUPAC Name 5-methylhex-2-enyl 2,2,2-trichloroethanimidate
InChI Key BSIAYCYRRIMLSR-UHFFFAOYSA-N

The biological activity of 5-Methylhex-2-en-1-yl 2,2,2-trichloroethanimidate is primarily attributed to its interaction with biological macromolecules through the trichloroethanimidate group. This group can undergo hydrolysis and other transformations that yield reactive intermediates capable of interacting with proteins and nucleic acids.

Proposed Mechanisms

  • Enzyme Inhibition : The compound may inhibit specific enzymes by forming covalent bonds with active site residues.
  • Receptor Interaction : It is hypothesized to interact with various receptors, potentially altering signaling pathways.

Biological Activity Studies

Several studies have investigated the biological activity of related compounds and analogs, providing insights into the potential effects of 5-Methylhex-2-en-1-yl 2,2,2-trichloroethanimidate.

Applications in Research and Industry

5-Methylhex-2-en-1-yl 2,2,2-trichloroethanimidate is utilized in various applications:

  • Organic Synthesis : It serves as a reagent for introducing the trichloroethanimidate group into larger molecules.
  • Medicinal Chemistry : Ongoing research aims to explore its therapeutic potential as a precursor for drug development.
  • Agricultural Chemistry : Its chemical properties may be harnessed in developing new agrochemicals.

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